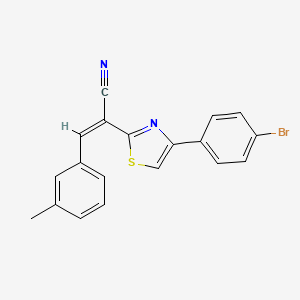
(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile, also known as BPTAA, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. BPTAA is a member of the acrylonitrile family, which is known for its diverse biological and pharmacological activities. In
Scientific Research Applications
(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and microbial infections. In a study conducted by Zhang et al., (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile was found to exhibit potent anticancer activity against human breast cancer cells. The compound was shown to induce apoptosis, inhibit cell proliferation, and suppress the migration of cancer cells. In another study, (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Additionally, (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile has been studied for its antimicrobial properties, with promising results against various bacteria and fungi.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In cancer cells, (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In macrophages, (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile has been shown to inhibit the activation of NF-κB and MAPK pathways, leading to the suppression of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of pro-inflammatory cytokine production. Additionally, (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile has been shown to have antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile in lab experiments is its potent biological activity, which makes it a promising candidate for therapeutic applications. Additionally, the synthesis method of (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is relatively straightforward and can be easily scaled up for larger quantities. However, one limitation of using (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile in lab experiments is its potential toxicity, which requires careful handling and safety precautions.
Future Directions
There are several future directions for the study of (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile. One direction is to further investigate its anticancer activity and explore its potential as a chemotherapeutic agent. Another direction is to study its anti-inflammatory effects and evaluate its potential as an anti-inflammatory drug. Additionally, further studies are needed to determine the safety and toxicity of (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile, as well as its pharmacokinetic properties. Overall, the study of (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile has the potential to lead to the development of novel therapeutic agents for various diseases.
Synthesis Methods
The synthesis of (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is a multistep process that involves the use of various reagents and solvents. The first step involves the preparation of 4-bromobenzaldehyde by reacting 4-bromotoluene with potassium permanganate. The resulting aldehyde is then reacted with thiosemicarbazide to obtain the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with 2-bromoacetonitrile to form the desired product, (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile.
properties
IUPAC Name |
(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2S/c1-13-3-2-4-14(9-13)10-16(11-21)19-22-18(12-23-19)15-5-7-17(20)8-6-15/h2-10,12H,1H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTKKLVWIJTWRP-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2734579.png)
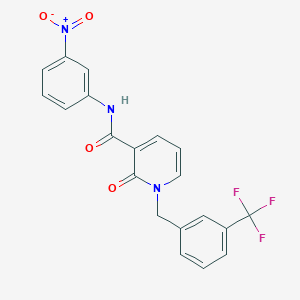
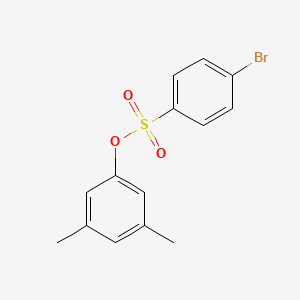
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2734583.png)
![1-Benzyl-4-[4-(difluoromethoxy)-3-methoxyphenyl]-3-phenoxyazetidin-2-one](/img/structure/B2734585.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2734586.png)

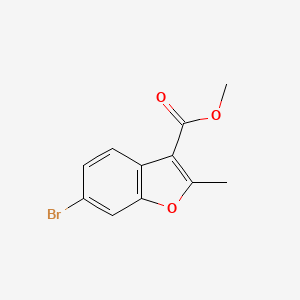

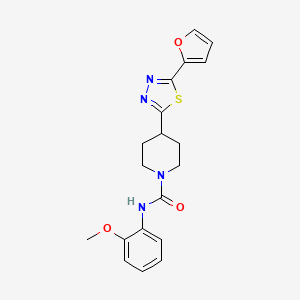

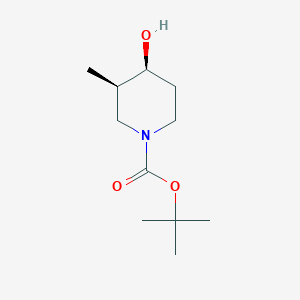
![3-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2734596.png)
